4-Ethyl-2-methoxybenzoic acid
Overview
Description
4-Ethyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, featuring an ethyl group at the fourth position and a methoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methoxybenzoic acid typically involves the following steps:
Ethylation: The addition of an ethyl group (-C2H5) to the benzene ring.
Oxidation: The conversion of the intermediate compound to the carboxylic acid form.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes that ensure high yield and purity. The use of solvents like ethanol and water is common, and the reactions are typically carried out under controlled temperatures and pressures to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating methoxy group, the benzene ring is activated towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives like esters and amides.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products:
Nitration: Nitro derivatives.
Halogenation: Halogenated benzoic acids.
Esterification: Esters of this compound.
Scientific Research Applications
4-Ethyl-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethyl-2-methoxybenzoic acid involves its interaction with specific molecular targets. The methoxy and ethyl groups influence the electron distribution on the benzene ring, enhancing its reactivity towards electrophiles. This reactivity is crucial for its role in various synthetic pathways and its potential biological activities .
Comparison with Similar Compounds
4-Methoxybenzoic Acid: Similar structure but lacks the ethyl group.
2-Ethylbenzoic Acid: Similar structure but lacks the methoxy group.
4-Ethylbenzoic Acid: Similar structure but lacks the methoxy group.
Uniqueness: The combination of these groups makes it a versatile compound in organic synthesis and industrial applications .
Biological Activity
4-Ethyl-2-methoxybenzoic acid (EMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethyl group and a methoxy group on the benzene ring, which influence its chemical reactivity and biological interactions. This article explores the biological activity of EMBA, including its mechanisms of action, therapeutic potential, and relevant research findings.
The structure of this compound allows it to participate in various chemical reactions. The methoxy and ethyl substituents enhance the electron density on the aromatic ring, making it more reactive towards electrophiles. This property is crucial for its role in biological systems and synthetic pathways.
Property | Value |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
Melting Point | 70-72 °C |
Solubility | Soluble in organic solvents |
Antioxidant Activity
Research has indicated that EMBA exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was evaluated using various assays, including DPPH and ORAC methods, demonstrating its potential as a natural antioxidant agent .
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory effects of EMBA. It has been shown to reduce pro-inflammatory cytokine levels in cell cultures, suggesting a mechanism that may involve the inhibition of NF-kB pathways . This property positions EMBA as a candidate for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
EMBA has demonstrated antimicrobial properties against various bacterial strains. Investigations into its efficacy against pathogens reveal that it can inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents . The compound's effectiveness varies with concentration and specific bacterial species.
Case Studies and Research Findings
- Cell-Based Assays : A study conducted on human foreskin fibroblasts showed that EMBA could enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis. The compound was tested at concentrations ranging from 1 to 10 μg/mL, revealing no cytotoxic effects while promoting significant increases in proteasome activity .
- In Silico Studies : Computational analyses have suggested that EMBA may act as a modulator of key biological pathways involved in aging and stress responses. The binding affinity of EMBA to specific proteins involved in these pathways indicates its potential as a therapeutic agent .
- Comparative Analysis : In comparative studies with other benzoic acid derivatives, EMBA exhibited superior bioactivity in activating cathepsins B and L, enzymes involved in protein degradation pathways. This suggests that EMBA could be more effective than other compounds in enhancing cellular proteostasis .
Properties
IUPAC Name |
4-ethyl-2-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSSJMUFERUXAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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